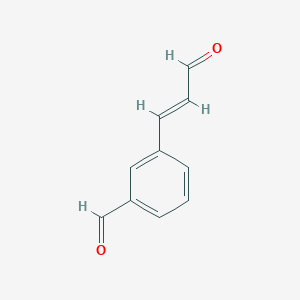

3-(3-Formylphenyl)propenal

Beschreibung

3-(3-Formylphenyl)propenal is an α,β-unsaturated aldehyde featuring a formyl-substituted phenyl group at the 3-position of the propenal backbone. Its structure combines the reactivity of a conjugated aldehyde with the electronic effects of the aromatic formyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The formyl group (-CHO) on the phenyl ring enhances electrophilicity, facilitating nucleophilic additions and cycloaddition reactions .

Eigenschaften

Molekularformel |

C10H8O2 |

|---|---|

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

3-[(E)-3-oxoprop-1-enyl]benzaldehyde |

InChI |

InChI=1S/C10H8O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1-8H/b5-2+ |

InChI-Schlüssel |

NWTPLVJOJDOSLA-GORDUTHDSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)C=O)/C=C/C=O |

Kanonische SMILES |

C1=CC(=CC(=C1)C=O)C=CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3-Formylphenyl)propenal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: 3-(3-Carboxyphenyl)propenal.

Reduktion: 3-(3-Hydroxyphenyl)propenal.

Substitution: Verschiedene halogenierte Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

3-(3-Formylphenyl)propenal hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Die Verbindung wird bei der Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.

Industrie: Die Verbindung wird bei der Herstellung von Duftstoffen, Aromen und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Formylphenyl)propenal beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Formylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen eingehen, was zur Modulation ihrer Aktivität führt. Darüber hinaus kann die Verbindung an Redoxreaktionen teilnehmen und zelluläre oxidative Stresswege beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Formylphenyl)propenal undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(3-Carboxyphenyl)propenal.

Reduction: 3-(3-Hydroxyphenyl)propenal.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(3-Formylphenyl)propenal has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is utilized in the production of fragrances, flavors, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(3-Formylphenyl)propenal involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of 3-(3-Formylphenyl)propenal are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

| Compound Name | Substituent | Molecular Weight* | Key Electronic Effects |

|---|---|---|---|

| 3-(3-Formylphenyl)propenal | 3-Formylphenyl | 174.17 g/mol | Strong electron-withdrawing (-CHO), enhances conjugation |

| 3-Bromocinnamaldehyde | 3-Bromophenyl | 225.04 g/mol | Moderate electron-withdrawing (-Br), steric bulk |

| 3-(Trifluoromethyl)benzenepropanal | 3-Trifluoromethylphenyl | 202.17 g/mol | Strongly electron-withdrawing (-CF₃), high stability |

| 3-(2-Furyl)propenal oxime | 2-Furyl | 137.14 g/mol | Electron-rich heterocycle, oxime functionality |

*Calculated from molecular formulas or sourced from evidence (e.g., CAS data ).

Physical Properties and Stability

Key Research Findings

- Synthetic Efficiency : Improved catalytic methods for 3-(3-Trifluoromethylphenyl)propanal achieve >90% yield via hydrogenation, highlighting scalable protocols applicable to 3-(3-Formylphenyl)propenal .

- Biological Screening: Propenal derivatives with phenolic substituents demonstrate dose-dependent NF-κB inhibition, with IC₅₀ values correlating with substituent electronics .

- Material Science : Furyl-propenal oximes form stable coordination polymers, suggesting applications in catalysis or sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.